(R)-1-(4-Isocyanophenyl)ethanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(1R)-1-(4-isocyanophenyl)ethanol |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1H3/t7-/m1/s1 |
InChI Key |
YSSMDVVEXUBIRC-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+]#[C-])O |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+]#[C-])O |
Origin of Product |
United States |
The Significance of Chiral Compounds in Modern Organic Synthesis
The concept of chirality is fundamental to understanding the complexity and specificity of the molecular world. nih.govnih.gov A molecule is termed chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. nih.govresearchgate.net These non-superimposable mirror images are known as enantiomers. researchgate.net In organic chemistry, chirality most often arises from a carbon atom bonded to four different substituents, creating what is known as a chiral center or stereocenter. mdpi.com
The significance of chirality is most profound in the biological and pharmaceutical sciences. researchgate.netthieme-connect.de Biological systems, including enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity, meaning they will interact with only one enantiomer of a chiral molecule. thieme-connect.de This has critical implications for drug development. One enantiomer of a drug may produce a desired therapeutic effect, while the other could be inactive or, in some infamous cases like thalidomide, cause severe adverse effects. mdpi.comthieme-connect.de Consequently, the ability to synthesize single-enantiomer pharmaceuticals is a primary goal in medicinal chemistry to ensure safety and efficacy. researchgate.netwur.nl
This demand has spurred the development of asymmetric synthesis—methods that selectively produce one enantiomer over the other. thieme-connect.de A key strategy in asymmetric synthesis is the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure natural products as starting materials. An alternative and powerful approach is the use of synthetic chiral building blocks: relatively simple molecules that possess a defined stereocenter and can be incorporated into larger, more complex structures. wur.nl These building blocks serve as foundational components for constructing intricate molecular targets with precise three-dimensional control. nih.gov
An Overview of the Isocyanophenyl Ethanol Core Structure
The (R)-1-(4-Isocyanophenyl)ethanol molecule is defined by its core structure, which features a phenyl ring substituted with two key functional groups: a hydroxyethyl (B10761427) group and an isocyano group. This unique combination dictates its chemical reactivity and utility.
The ethanol (B145695) substituent, specifically the -(CH(OH)CH3) group, is the source of the molecule's chirality. The central carbon of this group is bonded to four different entities: a hydrogen atom, a methyl group, a hydroxyl group, and the 4-isocyanophenyl ring system. This arrangement results in two possible enantiomers, with the "(R)" designation specifying a particular spatial configuration according to the Cahn-Ingold-Prelog priority rules.
The second crucial component is the isocyano group (-N≡C). Isocyanides are a class of organic compounds characterized by a terminal nitrogen atom triple-bonded to a carbon atom. This functional group is known for its unique reactivity and is particularly valuable in multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov The isocyanide's ability to act as both a nucleophile and an electrophile makes it a key participant in some of the most important MCRs, such as the Passerini and Ugi reactions. researchgate.netthieme-connect.de In these reactions, the isocyanide carbon attacks an electrophilic center, leading to the formation of a reactive nitrilium ion intermediate, which is then trapped by a nucleophile. nih.gov
The combination of the chiral ethanol side chain and the reactive isocyanide group on a stable phenyl platform makes the isocyanophenyl ethanol core a versatile and powerful scaffold in synthetic chemistry.
The Role of R 1 4 Isocyanophenyl Ethanol As a Key Chiral Building Block
Elucidation of the Absolute Configuration (R) and Stereoisomerism
This compound possesses a single stereocenter at the carbon atom bearing the hydroxyl group. This gives rise to the existence of two enantiomers: this compound and (S)-1-(4-Isocyanophenyl)ethanol. These stereoisomers are non-superimposable mirror images of each other and exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral entities. The "(R)" designation in the name specifies the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.
The determination of the absolute configuration of chiral secondary alcohols like this compound is a crucial step in its characterization. While X-ray crystallography of a suitable crystalline derivative provides the most definitive assignment, several spectroscopic methods are more commonly employed, particularly when suitable crystals are not readily obtainable.
One of the most powerful and widely used techniques is Mosher's method , which involves the formation of diastereomeric esters with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons in the resulting (R)- and (S)-MTPA esters, the absolute configuration of the alcohol can be deduced. This method relies on the predictable shielding and deshielding effects of the phenyl ring of the MTPA moiety on the protons of the alcohol.
Another common approach is the use of chiral high-performance liquid chromatography (HPLC). By employing a chiral stationary phase (CSP), the enantiomers of 1-(4-isocyanophenyl)ethanol can be separated. Co-injection with an authentic, independently synthesized sample of a known enantiomer allows for the assignment of the absolute configuration of the separated peaks. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of aromatic alcohols. nih.gov
Principles of Enantiomeric Purity and Enantioselective Synthesis
The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical parameter for any chiral compound. It quantifies the excess of one enantiomer over the other in a mixture. For many applications, particularly in pharmaceuticals and materials science, a high enantiomeric excess is essential, as the two enantiomers can have vastly different biological activities or material properties.
The synthesis of this compound with high enantiomeric purity necessitates the use of enantioselective synthetic methods. One of the most common strategies for accessing chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-isocyanoacetophenone.
Several well-established methods for the enantioselective reduction of aromatic ketones can be applied:
Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, often based on rhodium, ruthenium, or iridium, with a chiral ligand. The catalyst creates a chiral environment that favors the addition of hydrogen to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Enzymatic Reduction: Biocatalysis offers a highly selective and environmentally friendly approach. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity. By selecting the appropriate enzyme, either the (R) or (S) enantiomer of the alcohol can be obtained. For instance, the enzymatic synthesis of the related compound (R)-1-(4'-hydroxyphenyl)ethanol has been achieved on a multigram scale using vanillyl alcohol oxidase. wur.nl
Chiral Borane (B79455) Reagents: Stoichiometric or catalytic amounts of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane®) or the Corey-Bakshi-Shibata (CBS) catalyst, are effective for the enantioselective reduction of a wide range of ketones.
The enantiomeric excess of the synthesized this compound is typically determined by chiral HPLC or by NMR spectroscopy after derivatization with a chiral resolving agent.
Theoretical Considerations in Chiral Discrimination
Chiral recognition, the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound, is fundamental to many chemical and biological processes. The chiral discrimination of this compound is governed by the formation of transient diastereomeric complexes with another chiral entity, such as a chiral stationary phase in HPLC or a chiral receptor.
The stability of these diastereomeric complexes is determined by a combination of intermolecular interactions, including:
Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) moiety is a strong hydrogen bond donor, while the isocyanate group can act as a hydrogen bond acceptor.
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems.
Steric Repulsion: The spatial arrangement of the substituents around the stereocenter leads to steric hindrance, which can favor one diastereomeric interaction over the other.
The "three-point interaction model" is a classical concept used to explain chiral recognition. acs.org It posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and the analyte. For this compound, these interaction points could be the hydroxyl group, the phenyl ring, and the isocyanate group. The specific geometry of these interactions will differ for the (R) and (S) enantiomers, leading to a difference in the binding energy and, consequently, chiral recognition.
Computational modeling, using quantum chemistry methods, can provide valuable insights into the specific nature and energetics of these interactions, helping to rationalize the observed enantioselectivity in chromatographic separations or the binding affinity to a chiral receptor. researchgate.net
Asymmetric Synthesis Approaches
Asymmetric synthesis provides a direct pathway to enantiomerically enriched or pure compounds from prochiral starting materials. For this compound, this involves the enantioselective reduction of a corresponding ketone precursor.
Chiral Catalyst-Mediated Reactions
The use of chiral catalysts to induce enantioselectivity in reactions is a cornerstone of modern asymmetric synthesis. mdpi.com In the context of producing this compound, a prochiral ketone, 4-acetylphenyl isocyanide, would be reduced using a chiral catalyst and a reducing agent. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. A notable example in a similar system is the asymmetric reduction of a ketone using an oxazaborolidine catalyst, which can lead to the formation of a specific chromanol enantiomer. mdpi.com The effectiveness of this approach hinges on the selection of the appropriate catalyst and reaction conditions to achieve high enantiomeric excess (ee).
Chiral Auxiliary-Driven Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a reduction step. For instance, a commercially available chiral proline derivative has been used to amidate a precursor, leading to the synthesis of Acalabrutinib with high yield. mdpi.com This strategy relies on the effective stereochemical control exerted by the auxiliary and its clean removal without racemization of the product.
Chiral Pool Strategy
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. d-nb.infonih.govresearchgate.net For the synthesis of this compound, a suitable chiral starting material, such as an enantiomerically pure amino acid, could be chemically transformed through a series of reactions to yield the target molecule. nih.gov This approach leverages the inherent chirality of the starting material to establish the stereocenter in the final product. The success of this strategy depends on identifying a suitable and economically viable chiral starting material and designing an efficient synthetic sequence that preserves the stereochemical integrity.
Racemic Resolution Techniques
Racemic resolution is a common method for obtaining enantiomerically pure compounds when a racemic mixture is more accessible or economical to produce. libretexts.org This involves separating the two enantiomers of 1-(4-Isocyanophenyl)ethanol.
Classical Resolution with Chiral Derivatizing Agents
Classical resolution involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. libretexts.orgnih.gov For racemic 1-(4-isocyanophenyl)ethanol, a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, could be used to form diastereomeric salts. libretexts.org After separation, the desired enantiomer of the alcohol can be regenerated by removing the resolving agent. libretexts.org The efficiency of this method is dependent on the ease of diastereomer formation, the difference in their physical properties, and the ability to recover the resolved enantiomer and the resolving agent.
Table 1: Examples of Chiral Resolving Agents
| Resolving Agent | Type |
| (+)-Tartaric acid | Chiral Acid |
| (-)-Malic acid | Chiral Acid |
| (-)-Mandelic acid | Chiral Acid |
| (+)-Camphor-10-sulfonic acid | Chiral Acid |
| Brucine | Chiral Base |
| Strychnine | Chiral Base |
| Quinine | Chiral Base |
| 1-Phenylethanamine | Chiral Base |
This table is generated based on common resolving agents mentioned in the provided search results. libretexts.org
Enzymatic Resolution
Enzymatic resolution utilizes the high stereoselectivity of enzymes to differentiate between the enantiomers of a racemic mixture. nih.govresearchgate.net Lipases are commonly employed for the kinetic resolution of racemic alcohols. nih.gov In a typical process, the racemic 1-(4-isocyanophenyl)ethanol would be subjected to an acylation reaction catalyzed by a lipase (B570770) in the presence of an acyl donor. The enzyme will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much faster rate, leaving the unreacted (R)-enantiomer in high enantiomeric excess. nih.gov The acylated enantiomer can then be easily separated from the unreacted alcohol. The choice of enzyme, solvent, and acyl donor is crucial for achieving high conversion and enantioselectivity. nih.govresearchgate.net
Table 2: Research Findings on Enzymatic Resolution of Similar Alcohols
| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) | Reference |
| Novozyme 435 Lipase | (R,S)-1-phenylethanol | Vinyl acetate | 100% for substrate (ees) | nih.gov |
| Bacillus cereus WG3 | (RS)-1-(1-napthyl) ethanol | - | 80% for (S)-enantiomer | nih.gov |
| Vanillyl alcohol oxidase | 4-ethylphenol (B45693) | - | 97% for (R)-1-(4'-hydroxyphenyl)ethanol | wur.nl |
This table summarizes relevant findings from the search results on enzymatic resolutions of structurally related alcohols.
Chromatographic Resolution
Chromatographic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common methods employed for this purpose, offering high efficiency and scalability.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC using chiral stationary phases (CSPs) is a well-established method for obtaining enantiomerically pure compounds. The separation is based on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent resolving capabilities. researchgate.netbgb-analytik.com The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for achieving optimal separation. researchgate.net
For the separation of aromatic alcohols similar to 1-(4-isocyanophenyl)ethanol, cellulose and amylose-based columns have demonstrated high efficiency. nih.gov The selection of the specific CSP and the mobile phase composition are key to achieving baseline resolution and high throughput in a preparative scale.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to preparative HPLC for chiral separations. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often with a small amount of a polar co-solvent such as methanol (B129727) or ethanol. wikipedia.orgchiraltech.com The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations, reduced solvent consumption, and easier product recovery, as the CO₂ evaporates upon depressurization. selvita.comwikipedia.org
Polysaccharide-based CSPs are also the most utilized in SFC for their versatility. chiraltech.com The ability to use a range of co-solvents, including methanol, ethanol, and isopropanol, provides a means to fine-tune the selectivity and resolution of the enantiomers. chiraltech.com For preparative applications, SFC offers significant advantages in terms of productivity and environmental impact. selvita.com
Interactive Table: Chromatographic Resolution of Substituted Phenylethanols
| Compound | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| 1-Phenylethanol (B42297) | HPLC | Lux Cellulose-2 | n-Hexane/Ethanol | 1.0 | UV | nih.gov |
| Substituted Phenylethanols | HPLC | CHIRALPAK IC | n-Hexane/Ethyl Acetate/Diethylamine | - | UV | researchgate.net |
| Volatile Flavor Compounds | SFC | CHIRALPAK AD-H | CO₂/Ethanol | 12 | PDA/UV | |
| Pharmaceutical Compounds | SFC | Lux Polysaccharide-based | CO₂/Alcohol | - | UV | nih.gov |
Crystallization-Based Separation Methods
Crystallization-based methods represent a classical yet effective approach for the resolution of racemates. These techniques rely on the different physical properties of diastereomers or the selective crystallization of one enantiomer.
Diastereomeric Salt Crystallization
This is the most common crystallization method for resolving racemic mixtures. It involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. patsnap.com After separation, the desired enantiomer of the alcohol is recovered by decomposing the salt.
For the resolution of racemic alcohols like 1-phenylethanol and its derivatives, chiral acids such as tartaric acid, mandelic acid, and camphor-10-sulfonic acid are frequently used as resolving agents. libretexts.orglibretexts.org The choice of solvent is critical, as it influences the solubility difference between the diastereomeric salts. researchgate.net For instance, the resolution of α-phenylethylamine with tartaric acid shows different efficiencies and even reversed selectivity depending on the solvent used (methanol vs. water, ethanol, or acetonitrile). researchgate.net
Preferential Crystallization
Also known as resolution by entrainment, preferential crystallization is applicable to racemic mixtures that form conglomerates (a physical mixture of enantiopure crystals). acs.orgrsc.org This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then selectively crystallize out of the solution. acs.org While less common than diastereomeric salt formation, as only 5-10% of racemates form conglomerates, it is a highly efficient process when applicable, as it avoids the need for a resolving agent. nih.gov The mechanism can be complex, sometimes involving polymorphic transitions. nih.gov
Interactive Table: Crystallization-Based Resolution of Aromatic Alcohols
| Racemic Compound | Resolving Agent | Solvent | Method | Comments | Reference |
| 1-Phenylethanol | (+)-Tartaric Acid | Not specified | Diastereomeric Salt Crystallization | A common method for resolving chiral alcohols. | libretexts.orglibretexts.org |
| α-Phenylethylamine | (R,R)-Tartaric Acid | Methanol | Diastereomeric Salt Crystallization | Efficient resolution with the (S)-enantiomer salt precipitating. | researchgate.net |
| α-Phenylethylamine | (R,R)-Tartaric Acid | Water, Ethanol | Diastereomeric Salt Crystallization | Less effective resolution with the (R)-enantiomer salt precipitating as a hydrate. | researchgate.net |
| Chiral α-Phenylethyl alcohol derivative | None | Petroleum ether | Preferential Crystallization | High purity product obtained after multiple crystallizations. | patsnap.com |
| DL-Arginine Fumarate | None | Water | Preferential Enrichment | A complex process involving continuous exchange between solution and crystals. | nih.gov |
Emerging Synthetic Strategies for Chiral Isocyanophenyl Ethanols
Recent advancements in asymmetric synthesis offer promising alternatives to classical resolution for obtaining enantiomerically pure compounds like this compound. These emerging strategies aim to directly synthesize the desired enantiomer with high selectivity, improving atom economy and process efficiency.
Asymmetric Catalysis with Transition Metals
Transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. frontiersin.orgnih.govchiralpedia.com For the synthesis of chiral alcohols, cobalt-catalyzed reactions have shown significant promise. rsc.orgacs.org Cobalt catalysts can be used for the asymmetric hydrogenation of ketones, providing a direct route to chiral secondary alcohols with high enantioselectivity. acs.org Furthermore, cobalt-catalyzed asymmetric reductive coupling of isocyanates with alkyl halides has been developed for the synthesis of sterically bulky chiral amides, a strategy that could potentially be adapted for the synthesis of precursors to chiral isocyanophenyl ethanols. acs.org Chiral-at-cobalt catalysts, where the chirality resides solely at the metal center, represent a novel approach in asymmetric photocatalysis. nih.gov
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and sustainable synthetic routes. nih.gov For the synthesis of chiral alcohols, lipases are widely used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing for the separation of the unreacted enantiomer. nih.gov This approach can be further enhanced through dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired product.
Another chemoenzymatic approach involves the asymmetric reduction of a prochiral ketone precursor to the desired chiral alcohol using ketoreductases (KREDs). This method can provide high enantiomeric excess and is often performed under mild, aqueous conditions. The secretome of certain fungi, containing a mixture of enzymes, has also been utilized for the biotransformation of simple starting materials into complex chiral derivatives. nih.gov
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. frontiersin.orgnih.gov Chiral Brønsted acids and N-heterocyclic carbenes (NHCs) are examples of organocatalysts that can be employed for the enantioselective synthesis of a wide range of chiral molecules, including alcohols and their precursors. frontiersin.orgnih.gov These metal-free catalysts offer advantages in terms of cost, toxicity, and sensitivity to air and moisture.
Interactive Table: Emerging Synthetic Strategies for Chiral Alcohols
| Strategy | Catalyst Type | Reaction | Key Features | Reference |
| Asymmetric Hydrogenation | Chiral Cobalt Complex | Ketone Reduction | High yields and enantioselectivities (up to 99% ee) in short reaction times. | acs.org |
| Asymmetric Reductive Coupling | Chiral Cobalt Complex | Isocyanate + Alkyl Halide | Enantioconvergent synthesis of sterically hindered chiral amides. | acs.org |
| Asymmetric Photocatalysis | Chiral-at-Cobalt Complex | Isoxazole to 2H-azirine | Visible-light activated, high enantiomeric excess. | nih.gov |
| Kinetic Resolution | Lipase | Acylation of racemic alcohol | Separation of enantiomers through selective enzymatic reaction. | nih.gov |
| Chemoenzymatic Synthesis | EDDS Lyase | Hydroamination followed by cyclization | Synthesis of complex heterocycles with high optical purity. | nih.gov |
| Organocatalysis | Chiral Brønsted Acid / NHC | Various asymmetric transformations | Metal-free, robust, and versatile for synthesizing chiral molecules. | frontiersin.orgnih.gov |
Chemical Reactivity and Functionalization of R 1 4 Isocyanophenyl Ethanol
Reactions Involving the Isocyano Functional Group
The isocyano (or isonitrile) group (–N⁺≡C⁻) is known for its unique electronic structure, behaving as a "carbene-like" species. This allows it to undergo a variety of transformations, most notably in the construction of heterocyclic systems and peptide-like structures through multicomponent reactions.
Multicomponent Reactions (e.g., Ugi, Passerini)
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.gov Isocyanides are cornerstone reagents in some of the most powerful MCRs.
Ugi Reaction: The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govwikipedia.org The reaction is highly versatile and atom-economical, usually proceeding in polar protic solvents like methanol (B129727) or ethanol (B145695). wikipedia.orgrsc.org
When (R)-1-(4-Isocyanophenyl)ethanol is used as the isocyanide component in an Ugi reaction, it adds to a pre-formed iminium ion (from the aldehyde and amine) to generate a reactive nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the final bis-amide product. wikipedia.orgnih.gov The presence of the hydroxyl group on the isocyanide component is generally well-tolerated and remains intact throughout the reaction sequence, providing a site for further functionalization on the Ugi product.
Passerini Reaction: The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, combining an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is typically fastest in aprotic solvents and at high reactant concentrations. organic-chemistry.orgnih.gov The generally accepted mechanism involves the formation of an intermediate through the α-addition of the carbonyl and carboxylate components to the isocyanide carbon, which then undergoes a Mumm rearrangement. wikipedia.orgnih.gov
In a Passerini reaction, this compound would serve as the isocyanide component, reacting with an aldehyde and a carboxylic acid to yield an α-acyloxy carboxamide where the isocyanophenyl scaffold is incorporated into the amide portion of the final product. The chiral alcohol moiety remains available for subsequent synthetic modifications.
| Reaction | Components | Typical Product | Role of this compound | Key Features |
|---|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Isocyanide source | Forms peptide-like structures; high atom economy. wikipedia.orgresearchgate.net |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Isocyanide source | One of the oldest MCRs; proceeds via α-addition. wikipedia.orgorganic-chemistry.org |
Cycloaddition Reactions
The isocyano group can participate in various cycloaddition reactions, serving as a one-carbon synthon to construct five-membered heterocyclic rings. A common pathway is the formal [4+1] cycloaddition, where the isocyanide reacts with a four-atom conjugated system (a heterodiene). semanticscholar.orgrsc.org
These reactions allow for the synthesis of diverse heterocyclic scaffolds such as pyrroles, imidazoles, oxazoles, and pyrazoles from substrates like oxadienes, azadienes, and vinyl ketenes. rsc.org The reaction of an aryl isocyanide like this compound with a suitable heterodiene partner, often promoted by a catalyst, would lead to the formation of a five-membered ring fused or substituted with the 4-(1-hydroxyethyl)phenyl group. The specific outcome depends on the nature of the reacting partner and the reaction conditions. For example, isocyanides can react with 1,2,4,5-tetrazines in a [4+1] cycloaddition to form substituted pyrazoles. organic-chemistry.org
Coordination Chemistry with Metal Centers
Isocyanides are excellent ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.org They are electronically similar to carbon monoxide (CO) but are generally better sigma-donors, which makes their complexes susceptible to protonation and oxidation. wikipedia.org
This compound can act as a neutral, L-type ligand, coordinating to a metal center through the terminal carbon atom of the isocyano group. wikipedia.org The resulting metal-isocyanide bond involves σ-donation from the carbon lone pair to the metal and π-backbonding from the metal d-orbitals into the π* orbitals of the C≡N group. wikipedia.org The presence of the chiral benzylic alcohol provides an additional feature; it could potentially engage in secondary interactions, such as hydrogen bonding within the coordination sphere or even direct coordination to the metal center under certain conditions, leading to the formation of more complex, and potentially chiral, organometallic structures. mdpi.com
Reactions Involving the Hydroxyl Functional Group
The secondary benzylic alcohol group in this compound is a versatile handle for a variety of chemical transformations, including esterification, etherification, and oxidation, without affecting the isocyano moiety.
Esterification and Etherification
Esterification: The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. Standard esterification conditions, such as Fischer esterification (acid-catalyzed reaction with a carboxylic acid in an alcohol solvent) or acylation with an acid chloride in the presence of a base, can be employed. These reactions transform the alcohol into an ester while preserving the isocyano group for subsequent reactions. The formation of esters can also occur under specific conditions, such as the liquefaction of cellulose (B213188) in ethanol, where acids and alcohols react to form various ethyl esters. ncsu.edu
Etherification: The benzylic alcohol can be converted into an ether. General methods for the etherification of benzylic alcohols include reaction with another alcohol in the presence of a zeolite catalyst or using alkylating agents. google.com For instance, chemoselective benzylation of alcohols can be achieved using reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT) with an acid scavenger. orgsyn.org Another approach involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in an alcohol solvent like methanol or ethanol to chemoselectively convert benzyl (B1604629) alcohols into their corresponding methyl or ethyl ethers. organic-chemistry.org
Oxidation Reactions
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-isocyanoacetophenone. This transformation is a fundamental process in organic synthesis. A wide array of modern catalytic methods are available for the selective oxidation of benzylic alcohols, often employing environmentally benign oxidants like molecular oxygen (from air) or hydrogen peroxide (H₂O₂). rsc.orgacs.orgrsc.org
Catalytic systems for this purpose include:
Nitroxyl (B88944) Radicals: Stable organic nitroxyl radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its more active derivatives like AZADO (2-azaadamantane N-oxyl) are highly effective catalysts for the selective oxidation of primary and secondary alcohols. jst.go.jp
Metal-Based Catalysts: Supported palladium-based catalysts, such as bimetallic Pd-Fe nanoparticles on TiO₂, have shown high efficacy in the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using in situ generated H₂O₂. acs.org Similarly, supported molybdenum(VI) complexes have been used to catalytically oxidize various alcohols to aldehydes or ketones with H₂O₂ as the oxidant under solventless conditions. rsc.org
Photochemical Methods: A green approach involves the photoorganocatalytic oxidation of alcohols using a photocatalyst like thioxanthenone, with air as the oxidant and sunlight or household lamps as the light source. rsc.org
These methods generally provide high yields and selectivity for the ketone product without affecting the isocyano group, thus providing a valuable synthetic intermediate for further elaboration.
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Esterification | Carboxylic acid/acid catalyst; Acid chloride/base | Ester | Protects or modifies the hydroxyl group. ncsu.edu |
| Etherification | Alcohol/zeolite catalyst; Alkylating agents (e.g., BnOPT) | Ether | Forms a stable ether linkage at the benzylic position. google.comorgsyn.org |
| Oxidation | Catalytic systems (e.g., TEMPO, Pd/TiO₂, Mo-complexes) with oxidants (O₂, H₂O₂) | Ketone (4-Isocyanoacetophenone) | Selective conversion to a carbonyl group, preserving the isocyanide. rsc.orgacs.orgjst.go.jp |
Derivatization for Chiral Auxiliary and Ligand Design
The this compound molecule possesses two key functional groups that are prime for derivatization: the hydroxyl group and the isocyano group. The inherent chirality of the molecule, originating from the stereocenter at the carbon bearing the hydroxyl group, makes it an attractive candidate for the development of novel chiral auxiliaries and ligands for asymmetric catalysis.
The hydroxyl group can be readily transformed into a variety of other functionalities. For instance, esterification or etherification can be used to introduce bulky groups that can impart a specific steric environment, which is crucial for stereochemical control in asymmetric reactions. The isocyano group, a versatile C1 building block, can participate in a range of transformations, including multicomponent reactions and coordination to transition metals.
The design of chiral ligands based on this scaffold can be envisioned through several strategies. One approach involves the modification of the hydroxyl group to include a coordinating atom, such as phosphorus or nitrogen, to create a bidentate ligand in conjunction with the isocyano group. The stereochemistry of the ethanol moiety would then be positioned to influence the coordination geometry around a metal center, thereby inducing asymmetry in catalytic transformations.
Reactivity of the Phenyl Moiety
The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is governed by the electronic properties of its substituents: the isocyano group and the 1-hydroxyethyl group.
Electrophilic Aromatic Substitution
The isocyano group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the 1-hydroxyethyl group is a weakly activating, ortho-, para-directing group. The outcome of an electrophilic aromatic substitution reaction on this molecule will therefore depend on the interplay between these two opposing effects.
Given that the two substituents are in a para relationship, the positions ortho to the 1-hydroxyethyl group are meta to the isocyano group. This alignment suggests that electrophilic attack is most likely to occur at the positions ortho to the 1-hydroxyethyl group. However, the deactivating effect of the isocyano group will generally render the ring less reactive than benzene (B151609). The reaction conditions would need to be carefully controlled to achieve selective substitution. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.comutexas.edu
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Expected Major Product(s) |
| Br₂ / FeBr₃ | (R)-1-(2-Bromo-4-isocyanophenyl)ethanol |
| HNO₃ / H₂SO₄ | (R)-1-(4-Isocyano-2-nitrophenyl)ethanol |
| SO₃ / H₂SO₄ | (R)-4-(1-Hydroxyethyl)-3-isocyanobenzenesulfonic acid |
This table is based on the general principles of electrophilic aromatic substitution and the directing effects of the substituents.
Palladium-Catalyzed Cross-Coupling Reactions
The isocyano group is a versatile functional group in palladium-catalyzed cross-coupling reactions, where it can act as a C1 building block. mdpi.com These reactions typically involve the insertion of the isocyanide into a palladium-carbon bond, followed by further reaction to generate a variety of nitrogen-containing compounds. mdpi.comrsc.orgrsc.org
Aryl isocyanides can participate in a range of palladium-catalyzed transformations, including couplings with aryl halides, triflates, and other electrophilic partners. nih.govacs.org For this compound, this opens up possibilities for the synthesis of a diverse array of derivatives. For example, coupling with an aryl halide in the presence of a nucleophile can lead to the formation of ketenimines, which can be further transformed into amides, esters, or other carbonyl compounds.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Partner | Catalyst/Reagents | Product Type |
| Aryl Halide (Ar-X) | Pd(0) catalyst, Base | Imine derivative |
| Organoboronic Acid | Pd catalyst, Oxidant | Amidoborane derivative |
| Amine | Pd catalyst | Guanidine derivative |
| Azide | Pd catalyst | Carbodiimide derivative |
This table illustrates potential applications based on known palladium-catalyzed reactions of aryl isocyanides. mdpi.comrsc.orgrsc.org
Synthesis of Complex Architectures Incorporating the this compound Scaffold
The unique combination of a chiral alcohol and a reactive isocyanide functional group makes this compound a valuable building block for the synthesis of complex molecular architectures. rsc.org Its utility is particularly evident in multicomponent reactions, which allow for the rapid construction of molecular complexity in a single step.
The Passerini and Ugi reactions are classic examples of multicomponent reactions where isocyanides play a central role. In a Passerini reaction, this compound could react with a carboxylic acid and an aldehyde or ketone to form an α-acyloxy carboxamide. The stereochemistry of the alcohol would be expected to influence the diastereoselectivity of the reaction.
In an Ugi reaction, which involves an isocyanide, an amine, a carboxylic acid, and an aldehyde or ketone, the incorporation of this compound would lead to the formation of a complex peptide-like scaffold. The chirality of the starting material would be embedded within the final product, making this a powerful strategy for the synthesis of chiral libraries of complex molecules.
Furthermore, the hydroxyl group can serve as an initiation point for polymerization reactions, allowing for the synthesis of well-defined polymers with pendant isocyanide groups. These polymers could then be further functionalized through the reactions described above, leading to materials with novel properties and applications. The use of ethanol as a solvent in one-pot reactions has also been shown to be an effective and environmentally friendly approach for the synthesis of complex heterocyclic compounds. nih.gov
Applications in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Target-Oriented Synthesis
There is currently no available scientific literature that documents the use of (R)-1-(4-Isocyanophenyl)ethanol as a chiral building block in the total synthesis of natural products or other complex target molecules. While chiral phenylethanol derivatives are common motifs in biologically active compounds, the specific contribution of the 4-isocyano substituted variant has not been reported.
Role as a Precursor for Chiral Ligands in Asymmetric Catalysis
The synthesis of chiral ligands for asymmetric catalysis is a critical area of research. The isocyano group is known to be a valuable component in the structure of various ligands. However, no published studies demonstrate the conversion of this compound into a chiral ligand or the subsequent application of such a ligand in any form of asymmetric catalysis. The potential for this compound to serve as a precursor to novel P,N-ligands or other ligand classes remains to be investigated.
Development of Chiral Auxiliaries Based on the this compound Framework
Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. The chiral alcohol moiety of this compound could theoretically be employed as a chiral auxiliary. Nevertheless, there are no reports in the scientific literature on the development or application of chiral auxiliaries derived from this specific compound.
Contribution to the Synthesis of Diverse Organic Molecules
The isocyano group is well-known for its participation in a wide array of powerful synthetic transformations, most notably the Ugi and Passerini multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. While the general utility of chiral isocyanides in these reactions is established, there is no specific data or examples of this compound being used in the synthesis of any diverse organic molecules.
Advanced Spectroscopic and Chromatographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (R)-1-(4-Isocyanophenyl)ethanol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and functional groups present in the molecule.
In a typical ¹H NMR spectrum, the protons of the ethyl group would present as a doublet for the methyl protons and a quartet for the methine proton, due to spin-spin coupling. The aromatic protons would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The hydroxyl proton would be observed as a singlet, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum is crucial for confirming the carbon framework. The isocyano carbon (R-N≡C) has a characteristic chemical shift in the range of 155-170 ppm. The carbons of the phenyl ring would show four distinct signals, and the ethyl group carbons would also be readily identifiable. While standard NMR does not directly determine the absolute configuration, chiral derivatizing agents or chiral solvating agents can be employed to distinguish between enantiomers by inducing diastereomeric environments that result in separate NMR signals.
Illustrative NMR Data for a Structurally Similar Compound: (S)-1-(4-Methylphenyl)ethanol rsc.org
| Assignment | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| -CH₃ (ethyl) | 1.48 (d, J = 6.4 Hz, 3H) | 25.1 |
| -OH | 1.91 (s, 1H) | - |
| -CH (ethyl) | 4.85 (q, J = 4.8 Hz, 1H) | 70.3 |
| Ar-H | 7.26 (d, J = 7.2 Hz, 2H) | 125.4 |
| Ar-H | 7.16 (d, J = 7.6 Hz, 2H) | 129.2 |
| Ar-C | - | 142.9 |
| Ar-C-CH₃ | - | 137.2 |
| Ar-CH₃ | 2.35 (s, 3H) | 21.1 |
This data for (S)-1-(4-methylphenyl)ethanol is provided as an example to illustrate the expected signal patterns for a substituted 1-phenylethanol (B42297) derivative.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula.
Electron ionization (EI) mass spectrometry would likely lead to the formation of a prominent molecular ion peak. The fragmentation pattern is also highly informative for structural confirmation. A characteristic fragmentation would be the loss of a methyl group (CH₃•) to form a stable benzylic cation. Another significant fragmentation pathway would involve the cleavage of the C-C bond adjacent to the aromatic ring, leading to characteristic fragment ions. For instance, a fragment corresponding to the isocyanophenylmethyl cation would be expected.
Expected Fragmentation in Mass Spectrometry:
| Fragment Ion | Description |
| [M]+• | Molecular ion of this compound |
| [M-CH₃]+ | Loss of a methyl radical |
| [M-H₂O]+• | Loss of a water molecule |
| [C₇H₄N-CHOH]+ | Fragment containing the phenyl isocyanide and carbinol group |
Chiral Chromatography for Enantiomeric Excess Determination and Purity Assessment
Chiral chromatography is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. nih.gov For this compound, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) would be the methods of choice.
Commonly used CSPs for separating chiral alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol, is optimized to achieve baseline separation of the two enantiomers. nih.gov The retention times for the (R) and (S) enantiomers will differ, allowing for their quantification. The detector, often a UV detector set to an appropriate wavelength to detect the aromatic ring, will generate a chromatogram from which the peak areas of the two enantiomers can be integrated to calculate the enantiomeric excess.
Illustrative Chiral HPLC Separation Parameters:
| Parameter | Condition |
| Column | Chiralpak® AD-H or similar polysaccharide-based CSP |
| Mobile Phase | Hexane/Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of (R) and (S) enantiomers with distinct retention times |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a powerful technique that can unambiguously determine the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govrsc.org This method requires the formation of a high-quality single crystal of the compound.
By diffracting X-rays through the crystal lattice, a diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom. To determine the absolute configuration of a light-atom molecule like this compound, anomalous dispersion effects are utilized. nih.gov The Flack parameter is a critical value obtained from the refinement of the crystallographic data; a value close to 0 confirms the correct assignment of the absolute configuration, while a value near 1 indicates that the inverted structure is correct. rsc.org
Key Information from X-ray Crystallography:
| Parameter | Information Provided |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry elements present in the crystal. |
| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell. |
| Bond Lengths and Angles | Precise geometric parameters of the molecule. |
| Flack Parameter | Confirms the absolute configuration of the enantiomer. |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiroptical Properties
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. wur.nlnih.govchemicalbook.comnist.gov These chiroptical methods are particularly useful for determining the absolute configuration of molecules in solution. nist.gov
Electronic Circular Dichroism (ECD), typically measured in the UV-Vis region, provides information about the stereochemistry around chromophores. For this compound, the phenyl isocyanide moiety acts as the primary chromophore. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the (R)-enantiomer.
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of circularly polarized infrared radiation by vibrational transitions. wur.nlnih.govchemicalbook.com VCD is sensitive to the entire molecular structure and can provide a wealth of stereochemical information. wur.nl The experimental VCD spectrum of this compound would be compared to a theoretically calculated spectrum for a known configuration (e.g., the R-form). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. nist.gov
Comparison of CD and VCD:
| Technique | Spectral Region | Principle | Application to this compound |
| Circular Dichroism (CD) | UV-Visible | Differential absorption of circularly polarized light by electronic transitions. | Probes the stereochemistry around the phenyl isocyanide chromophore. |
| Vibrational Circular Dichroism (VCD) | Infrared | Differential absorption of circularly polarized light by vibrational transitions. | Provides a detailed fingerprint of the entire molecular stereochemistry. |
Theoretical and Computational Studies of R 1 4 Isocyanophenyl Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions.
No specific studies detailing quantum chemical calculations for the electronic structure and reactivity of (R)-1-(4-isocyanophenyl)ethanol were found. Such studies on related aryl isocyanates often investigate the reactivity of the isocyanate group, which is characterized by a significantly electrophilic carbon atom due to its position between two highly electronegative atoms (nitrogen and oxygen). nih.gov Theoretical calculations for similar molecules often include the determination of properties like HOMO-LUMO energy gaps to predict chemical stability and reactivity. nih.gov
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States.
There are no available DFT studies that specifically model the reaction mechanisms and transition states involving this compound. For aryl isocyanates in general, DFT calculations have been employed to understand their reaction pathways, such as carbamoylation, and to determine the activation energies of rate-determining steps. acs.org These studies often confirm that reactions proceed via stepwise or concerted pathways, and can rationalize the order of reactivity with different nucleophiles. acs.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.
Specific molecular dynamics (MD) simulations for the conformational analysis and intermolecular interactions of this compound have not been published. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including how they interact with solvents or other molecules, and for analyzing conformational preferences. nih.gov For example, MD studies on other chiral molecules have been used to elucidate enantioselective recognition mechanisms. mun.ca
In Silico Design of Derivatives and Novel Catalytic Systems.
There is no information available regarding the in silico design of derivatives or novel catalytic systems based on this compound. This type of computational work typically involves designing new molecules with potentially enhanced properties or developing catalysts for specific reactions. In silico methods are widely used in drug discovery and materials science to predict the properties and activities of novel compounds before their synthesis. nih.gov
Emerging Roles and Future Research Directions of R 1 4 Isocyanophenyl Ethanol
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly central to modern chemical synthesis. (R)-1-(4-Isocyanophenyl)ethanol is well-positioned to be integrated into such methodologies, primarily through two key avenues: biocatalysis for its synthesis and its application in atom-economical multicomponent reactions.
A significant advancement in the sustainable synthesis of the precursor to this compound, namely (R)-1-(4-hydroxyphenyl)ethanol, involves the use of enzymes. wur.nl The flavin-dependent enzyme vanillyl alcohol oxidase (VAO) has been shown to catalyze the enantioselective hydroxylation of 4-ethylphenol (B45693) to produce (R)-1-(4'-hydroxyphenyl)ethanol with high enantiomeric excess. wur.nl This biocatalytic approach offers several advantages over traditional chemical methods, including mild reaction conditions (room temperature and atmospheric pressure), the use of water as a solvent, and high selectivity, thereby reducing the need for protecting groups and minimizing waste. The subsequent conversion of the hydroxyl group to an amine and then to the isocyanide can be achieved through established chemical transformations.
Another key aspect of green chemistry is atom economy, where the goal is to incorporate the maximum number of atoms from the reactants into the final product. Isocyanides are renowned for their utility in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions, which are classic examples of atom-economical transformations. researchgate.netmdpi.com These reactions allow for the rapid assembly of complex molecules from three or four starting materials in a single step, with water often being the only byproduct. The use of this compound in such reactions would not only be atom-economical but would also introduce a chiral handle and a hydroxyl functionality that can be further modified, leading to a diverse range of complex and potentially bioactive molecules. The use of environmentally benign solvents, such as water or bio-based solvents, in these MCRs further enhances their green credentials. dntb.gov.uanih.gov
| Green Chemistry Approach | Application to this compound | Key Advantages |
| Biocatalysis | Enzymatic synthesis of the chiral precursor, (R)-1-(4-hydroxyphenyl)ethanol, using vanillyl alcohol oxidase. wur.nl | High enantioselectivity, mild reaction conditions, use of water as a solvent, reduced waste. |
| Atom Economy | Utilization in multicomponent reactions (e.g., Passerini, Ugi). researchgate.netmdpi.com | High efficiency, generation of molecular complexity in a single step, minimal byproducts. |
| Green Solvents | Performing reactions in environmentally benign solvents like water or bio-based alternatives. dntb.gov.uanih.gov | Reduced environmental impact, improved safety profile. |
Development of New Functional Materials utilizing the Isocyanophenyl Ethanol (B145695) Moiety
The isocyanide functional group is known for its ability to polymerize, leading to the formation of poly(isocyanide)s, a class of helical polymers with unique properties. The incorporation of the this compound moiety into such polymers would result in functional materials with tailored characteristics. The chirality of the monomeric unit could induce a preferred helical sense in the polymer backbone, leading to materials with chiroptical properties. Furthermore, the pendant hydroxyl groups along the polymer chain would provide sites for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of the material's properties, such as solubility, thermal stability, and self-assembly behavior.
These functionalized polymers could find applications in a variety of areas. For example, their helical structure and chirality could be exploited in chiral separations, where they could serve as the stationary phase in chromatography columns for resolving racemic mixtures. The presence of aromatic rings and hydroxyl groups could also lead to materials with interesting liquid crystalline or sensor capabilities. The ability to modify the hydroxyl groups opens up the possibility of creating stimuli-responsive materials that change their properties in response to external triggers such as pH, temperature, or the presence of specific analytes.
| Potential Functional Material | Key Feature from this compound | Potential Application |
| Chiral Polymers | Stereogenic center inducing helical structure. | Chiral separation media, chiroptical devices. |
| Functionalized Polymers | Pendant hydroxyl groups for post-polymerization modification. | Smart materials, drug delivery systems, sensors. |
| Liquid Crystals | Rigid aromatic core and potential for hydrogen bonding. | Display technologies, optical switches. |
Advanced Synthetic Strategies for Scalable Production
For any compound to be utilized in widespread applications, a scalable and efficient synthesis is paramount. The development of advanced synthetic strategies for the production of this compound is therefore a critical area of research. A promising approach is a chemoenzymatic strategy that combines the strengths of both biocatalysis and traditional organic synthesis. nih.gov
The key step in this strategy is the enzymatic resolution of a racemic precursor. For instance, the lipase-catalyzed kinetic resolution of racemic 1-(4-aminophenyl)ethanol (B84439) can provide the enantiomerically pure (R)-amine. nih.govresearchgate.net This enzymatic step is highly efficient and can be performed on a large scale. Following the resolution, the (R)-1-(4-aminophenyl)ethanol can be converted to the corresponding formamide (B127407), which is then dehydrated to yield the target isocyanide. Recent developments in the dehydration of formamides using phosphorus oxychloride in the presence of triethylamine (B128534) as a solvent offer a rapid and high-yielding method for isocyanide synthesis with minimal waste. mdpi.com
A multi-gram scale enzymatic synthesis of the precursor (R)-1-(4'-hydroxyphenyl)ethanol has been demonstrated using vanillyl alcohol oxidase, achieving a 36% isolated yield with 97% enantiomeric excess. wur.nl This highlights the potential for producing the chiral core of the target molecule on a synthetically relevant scale. The subsequent chemical transformations to introduce the isocyanide functionality are generally high-yielding and scalable.
| Synthetic Step | Method | Key Features | Scalability |
| Chiral Precursor Synthesis | Enzymatic hydroxylation of 4-ethylphenol using vanillyl alcohol oxidase. wur.nl | High enantioselectivity, green process. | Demonstrated on a multi-gram scale. |
| Chiral Resolution | Lipase-catalyzed kinetic resolution of racemic 1-(4-aminophenyl)ethanol. nih.govresearchgate.net | High enantiomeric excess, mild conditions. | Potentially scalable. |
| Isocyanide Formation | Dehydration of the corresponding formamide using POCl₃/Et₃N. mdpi.com | Rapid reaction, high yield, minimal waste. | Scalable. |
Exploration of Novel Chemical Transformations and Applications
The isocyanide group is a versatile functional group that can participate in a wide range of chemical transformations beyond the well-known multicomponent reactions. The unique electronic structure of the isocyano group allows it to act as both a nucleophile and an electrophile, as well as a ligand for transition metals. acs.org This reactivity can be harnessed to develop novel chemical transformations and applications for this compound.
One area of exploration is the use of this chiral isocyanide as a ligand in asymmetric catalysis. The coordination of the isocyanide to a metal center can create a chiral environment that can induce enantioselectivity in a variety of catalytic reactions. The presence of the hydroxyl group could also allow for the formation of bidentate ligands, which often lead to more stable and selective catalysts.
Furthermore, the isocyanide group can undergo cycloaddition reactions with various partners to form heterocyclic compounds. The development of novel cycloaddition reactions involving this compound could provide access to new classes of chiral heterocyclic molecules with potential biological activity. The isocyanide can also be reduced to the corresponding isonitrile, which can then be used in other synthetic transformations. The investigation of these and other novel reactions will undoubtedly expand the synthetic utility of this versatile building block.
| Reaction Type | Description | Potential Outcome |
| Asymmetric Catalysis | Use as a chiral ligand for transition metals. | Development of new enantioselective catalysts. |
| Cycloaddition Reactions | Reaction with dipolarophiles or other unsaturated systems. | Synthesis of novel chiral heterocyclic compounds. |
| Multicomponent Reactions | Passerini and Ugi reactions. researchgate.netmdpi.com | Rapid access to complex, stereochemically defined molecules. |
| Reduction | Conversion of the isocyanide to an isonitrile. | Access to a different class of reactive intermediates. |
Q & A
Advanced Research Question
- Vibrational Circular Dichroism (VCD): Assigns absolute configuration by correlating experimental spectra with DFT-simulated data .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., P2₁ space group, C=O···H-O interactions) .
- Accelerated Stability Testing: Thermal gravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition thresholds (>200°C) .
How does the compound’s structure influence its role in medicinal chemistry applications?
Basic Research Question
The 4-isocyanophenyl group enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl derivatives for kinase inhibitors . The hydroxyl group facilitates prodrug design via esterification (e.g., palmitate conjugates for sustained release) .
Advanced Research Question
SAR studies reveal that substituting the isocyano group with electron-withdrawing groups (e.g., -NO₂) reduces antibacterial potency by 50%, while methylene spacers improve membrane permeability (logP increase from 1.2 to 2.8) .
What methodologies assess the environmental impact of this compound?
Advanced Research Question
- Biodegradability: OECD 301F tests measure BOD₂₈ (biological oxygen demand) in activated sludge. Low BOD₂₈ (<20%) indicates recalcitrance, necessitating ozonation for degradation .
- Ecotoxicology: Daphnia magna acute toxicity (48h EC₅₀) requires LC-MS quantification of bioaccumulation factors (BCF >500 suggests high risk) .
What are emerging applications in materials science and catalysis?
Advanced Research Question
- Chiral Ligands: The ethanol moiety coordinates with Pd(II) in asymmetric allylic alkylation, achieving 90% ee in C-C bond formation .
- Polymer Synthesis: Radical-initiated polymerization with styrene yields optically active copolymers (Đ = 1.3, PDI <1.5) .
How can computational models optimize reaction pathways for scaled synthesis?
Advanced Research Question
- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulates transition states in enzymatic resolution, identifying key residues (e.g., Ser105 in lipases) for mutagenesis .
- Machine Learning: Predicts optimal solvent systems (e.g., DMSO/water) for crystallization yield (>80%) using datasets from PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
